molecular formula C13H20ClNO B3087822 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride CAS No. 1177355-76-8

2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride

Cat. No. B3087822
CAS RN: 1177355-76-8
M. Wt: 241.76 g/mol
InChI Key: FJECEZRZFVJBCE-UHFFFAOYSA-N
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Description

“2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H19NO.ClH . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO.ClH/c1-10-6-5-7-11(13(10)15-2)12-8-3-4-9-14-12;/h5-7,12,14H,3-4,8-9H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride is a chemical compound with potential applications in various scientific research areas. While direct studies on this specific compound might be limited, research on related chemical structures and functionalities can offer insights into its potential applications.

Role in Pharmacological Studies

Pharmacological research often explores compounds with piperidine structures due to their relevance in drug development. For instance, compounds like ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, have been extensively studied for their unique pharmacological activities. Such research contributes to understanding the binding affinities, potency, and selectivity of these compounds at receptor sites, which could be relevant for 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride (Brine et al., 1997).

Contributions to Neurobiology

The neurobiological impact of compounds structurally similar to 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride is another area of significant interest. Research on phencyclidine, a 1-(1-phencyclohexyl)piperidine hydrochloride, has shed light on its unusual spectrum of pharmacological activity, influencing studies on neuroreceptors and neural pathways. Such research can pave the way for understanding the neurobiological implications of 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride (Domino, 1964).

Chemical Synthesis and Modification

The synthesis and chemical modification of piperidine-based compounds are critical for developing new pharmaceuticals. Studies on the nucleophilic aromatic substitution of the nitro-group in compounds like 2-nitro-1-piperidinobenzene provide valuable insights into reaction mechanisms and synthetic pathways that could be applicable to 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride. Understanding these chemical processes is essential for tailoring compounds for specific pharmacological properties (Pietra & Vitali, 1972).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride”, is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential pharmaceutical applications of this compound.

properties

IUPAC Name

2-(2-methoxy-3-methylphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-6-5-7-11(13(10)15-2)12-8-3-4-9-14-12;/h5-7,12,14H,3-4,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJECEZRZFVJBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCCN2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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